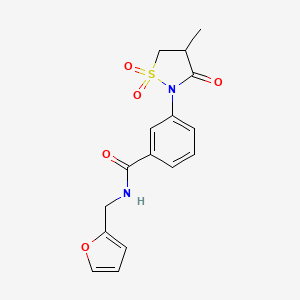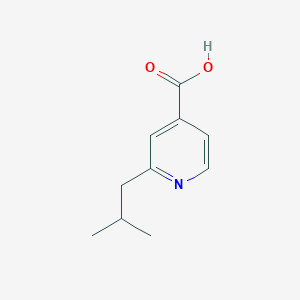
2-Isobutylisonicotinic acid
Vue d'ensemble
Description
2-Isobutylisonicotinic acid is a chemical compound with the molecular formula C10H13NO2 . It is also known as 2-(2-methylpropyl)pyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Isobutylisonicotinic acid consists of a pyridine ring with a carboxylic acid group and an isobutyl group attached . The molecular weight of this compound is 179.22 .Applications De Recherche Scientifique
Biocatalytic Applications
Biocatalytic Transformation in Agrochemicals and Pharmaceuticals : 2-Chloronicotinic acid, a related compound to 2-Isobutylisonicotinic acid, is noted for its role as a key precursor in the synthesis of pesticides and medicines. The biotransformation of 2-chloro-3-cyanopyridine into 2-chloronicotinic acid by Rhodococcus erythropolis was studied, highlighting its potential in biocatalytic applications for agrochemicals and pharmaceuticals production (Liqun Jin et al., 2011).
Enzymatic Production in Industrial Processes : An enzyme-based process utilizing amidase for the conversion of 2-chloronicotinamide to 2-chloronicotinic acid was explored, indicating its potential for industrial-scale production of similar compounds (R. Zheng et al., 2018).
Chemical Synthesis and Analysis
Synthesis of Bifunctional Chelators for Technetium : Research on hydrazinonicotinic acid derivatives, similar to 2-Isobutylisonicotinic acid, demonstrated their potential in creating bifunctional chelators for technetium, which is critical in radiolabelling for medical diagnostics (Levente Meszaros et al., 2011).
Solid-Liquid Equilibrium Behavior : The solid-liquid equilibrium behavior of chloronicotinic acids in various solvents was investigated, providing essential data for the chemical analysis and processing of compounds like 2-Isobutylisonicotinic acid (Zhenxiao Guo et al., 2021).
Medical and Biological Research
Target Identification for Antituberculosis Drugs : Research into the inhA gene of Mycobacterium tuberculosis, which is targeted by isoniazid (a derivative of isonicotinic acid), has provided crucial insights into the mechanism of action of antituberculosis drugs (A. Banerjee et al., 1994).
Anticancer and Antimalarial Efficacy : Studies on trioxane dimers containing isonicotinic acid derivatives, like 2-Isobutylisonicotinic acid, have shown significant potential in anticancer and antimalarial treatments (G. Posner et al., 2004).
Environmental and Material Science
Selective Recognition of Metal Ions : The use of isonicotinic acid in the synthesis of ion-imprinted particles for selective recognition of metal ions like molybdenum(VI) demonstrates its application in environmental remediation and analysis (Yueming Ren et al., 2013).
- indicates the potential of these compounds, including 2-Isobutylisonicotinic acid, in creating materials sensitive to changes in their environment, particularly in the presence of volatile organic compounds (A. Tella et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylpropyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNITUURIAKNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylisonicotinic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2-Hydroxyethoxy)ethyl]-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302830.png)
![N-{3'-acetyl-5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302837.png)
![N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B3302844.png)
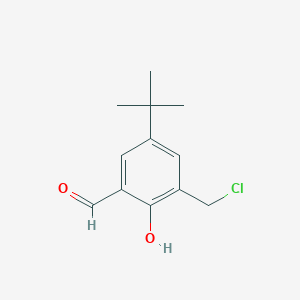
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302863.png)
![2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide](/img/structure/B3302870.png)

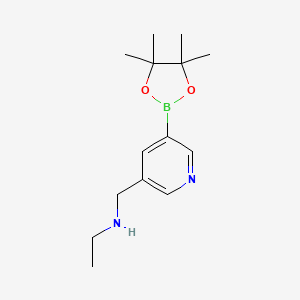

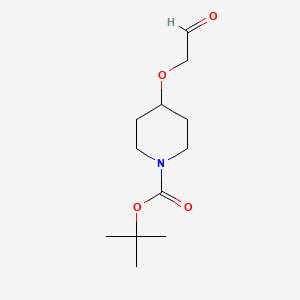
![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)
![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)
